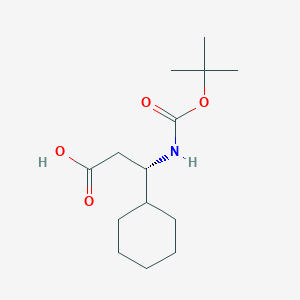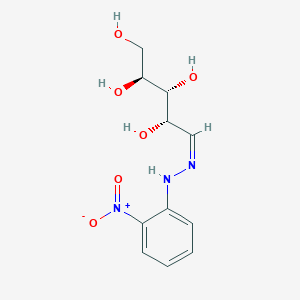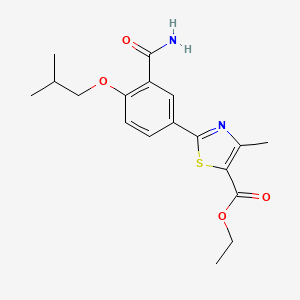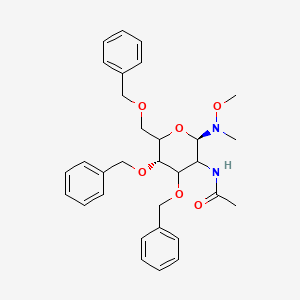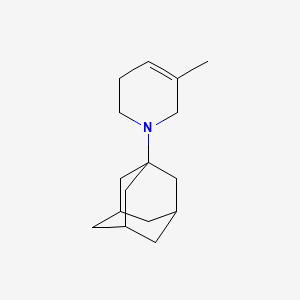
1-(1-adamantyl)-5-methyl-3,6-dihydro-2H-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantyl)-5-methyl-3,6-dihydro-2H-pyridine is a compound that features a unique structure combining an adamantane moiety with a pyridine ring. Adamantane, a tricyclic hydrocarbon, is known for its stability and rigidity, while the pyridine ring is a basic heterocycle commonly found in many biologically active molecules. This combination endows the compound with interesting chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-(1-adamantyl)-5-methyl-3,6-dihydro-2H-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and a suitable pyridine derivative.
Reaction Conditions: A common method involves the alkylation of the pyridine ring with an adamantyl halide under basic conditions. For instance, 1-bromoadamantane can be reacted with 5-methyl-3,6-dihydro-2H-pyridine in the presence of a strong base like potassium tert-butoxide.
Industrial Production: On an industrial scale, the process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(1-Adamantyl)-5-methyl-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine ring to a piperidine ring.
Scientific Research Applications
1-(1-Adamantyl)-5-methyl-3,6-dihydro-2H-pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-5-methyl-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or neurodegenerative processes.
Pathways Involved: The pathways affected by the compound include those related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
1-(1-Adamantyl)-5-methyl-3,6-dihydro-2H-pyridine can be compared with other adamantane derivatives:
Similar Compounds: Examples include amantadine, memantine, and rimantadine, which also feature the adamantane moiety.
Properties
Molecular Formula |
C16H25N |
|---|---|
Molecular Weight |
231.38 g/mol |
IUPAC Name |
1-(1-adamantyl)-5-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C16H25N/c1-12-3-2-4-17(11-12)16-8-13-5-14(9-16)7-15(6-13)10-16/h3,13-15H,2,4-11H2,1H3 |
InChI Key |
YBFIUUMCEXDWQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCN(C1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B13440052.png)

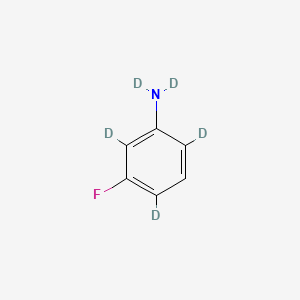
![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)
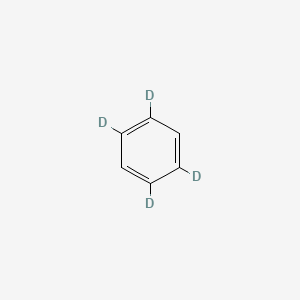
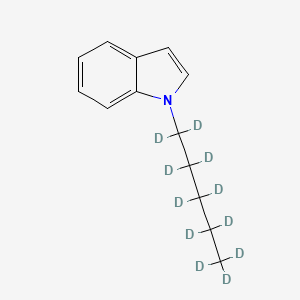
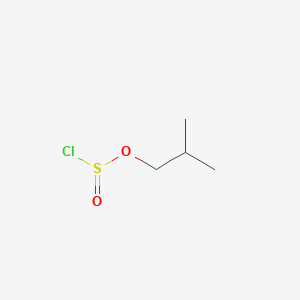
![(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)
